Cas no 254454-54-1 (1-Boc-3-iodoazetidine)

1-Boc-3-iodoazetidine is a versatile building block in organic synthesis, particularly valued for its functionalized azetidine core. The Boc (tert-butoxycarbonyl) protecting group enhances stability and facilitates selective deprotection under mild acidic conditions, making it suitable for multi-step synthetic routes. The iodo substituent at the 3-position provides a reactive handle for cross-coupling reactions, such as Suzuki or Negishi couplings, enabling efficient derivatization. This compound is particularly useful in medicinal chemistry for constructing constrained heterocycles, which are increasingly important in drug discovery due to their improved pharmacokinetic properties. Its well-defined reactivity and compatibility with diverse reaction conditions make it a reliable intermediate for scaffold diversification.
1-Boc-3-iodoazetidine structure
1-Boc-3-iodoazetidine structure
商品名:1-Boc-3-iodoazetidine
CAS番号:254454-54-1
MF:C8H14INO2
メガワット:283.106734752655
MDL:MFCD09752821
CID:67258
PubChem ID:11000522

1-Boc-3-iodoazetidine 化学的及び物理的性質

名前と識別子

    • tert-Butyl 3-iodoazetidine-1-carboxylate
    • 1-tert-Butoxycarbonyl-3-iodoazetidine
    • 1-Boc-3-iodoazetidine
    • 1-(tert-Butoxycarbonyl)-3-iodoazetidine
    • 1-Boc-3-(iodo)azetidine
    • 1-Boc-3-Iodo-Azetidine
    • 1-N-Boc-3-iodoazetidine
    • 3-Iodo-azetidine-1-carboxylic acid tert-butyl ester
    • N-Boc-3-iodoazetidine
    • 1-tert-butyloxycarbonyl-3-iodoazetidine
    • 3-iodoazetidine,n-boc protected
    • 3-Iodoazetidine-1-carboxylic Acid tert-Butyl Ester
    • 3-iodo-N-boc-azetidine
    • tert-butyl 3-iodo-1-azetidinecarboxylate
    • tert-butyl 3-iodoazetidinecarboxylate
    • 3-iodoazetidine, n-boc protected
    • 1-AZETIDINECARBOXYLIC ACID, 3-IODO-, 1,1-DIMETHYLETHYL ESTER
    • PubChem10133
    • A
    • 1-tert-Butoxycarbonyl-3-iodoazacyclobutane
    • N-(tert-Butoxycarbonyl)-3-iodoazetidine
    • MDL: MFCD09752821
    • インチ: 1S/C8H14INO2/c1-8(2,3)12-7(11)10-4-6(9)5-10/h6H,4-5H2,1-3H3
    • InChIKey: XPDIKRMPZNLBAC-UHFFFAOYSA-N
    • ほほえんだ: O=C(N1CC(I)C1)OC(C)(C)C

計算された属性

  • せいみつぶんしりょう: 283.00693g/mol
  • ひょうめんでんか: 0
  • XLogP3: 1.9
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 回転可能化学結合数: 2
  • どういたいしつりょう: 283.00693g/mol
  • 単一同位体質量: 283.00693g/mol
  • 水素結合トポロジー分子極性表面積: 29.5Ų
  • 重原子数: 12
  • 複雑さ: 182
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1

じっけんとくせい

  • ふってん: 282°C at 760 mmHg
  • フラッシュポイント: 124.372℃
  • 屈折率: 1.5090 to 1.5130
  • PSA: 29.54000
  • LogP: 1.97860
  • かんど: Light Sensitive

1-Boc-3-iodoazetidine セキュリティ情報

1-Boc-3-iodoazetidine 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

1-Boc-3-iodoazetidine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
D205857-5g
1-Boc-3-iodoazetidine
254454-54-1 98%
5g
$245 2023-09-03
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY018069-10g
1-Boc-3-iodoazetidine
254454-54-1 >97%
10g
¥84.00 2024-07-10
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY018069-25g
1-Boc-3-iodoazetidine
254454-54-1 >97%
25g
¥185.00 2024-07-10
abcr
AB242897-5 g
3-Iodoazetidine, N-BOC protected, 95%; .
254454-54-1 95%
5 g
€80.40 2023-07-20
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB00430-25G
tert-butyl 3-iodoazetidine-1-carboxylate
254454-54-1 97%
25g
¥ 244.00 2023-04-03
abcr
AB242897-250 g
3-Iodoazetidine, N-BOC protected, 95%; .
254454-54-1 95%
250g
€407.20 2022-03-04
eNovation Chemicals LLC
D404706-100g
3-Iodo-azetidine-1-carboxylic acid tert-butyl ester
254454-54-1 97%
100g
$1500 2024-06-05
TRC
B656680-5000mg
N-Boc-3-iodoazetidine
254454-54-1
5g
$ 115.00 2023-04-18
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R032535-25g
1-Boc-3-iodoazetidine
254454-54-1 97%
25g
¥248 2024-05-24
Enamine
EN300-83057-10.0g
tert-butyl 3-iodoazetidine-1-carboxylate
254454-54-1 95%
10.0g
$62.0 2024-05-21

1-Boc-3-iodoazetidine 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Imidazole ,  Triphenylphosphine ,  Iodine Solvents: Toluene ;  rt; 2 h, reflux; reflux → rt; 2 h, rt
1.2 Reagents: Water
リファレンス
Introduction of Cyclopropyl and Cyclobutyl Ring on Alkyl Iodides through Cobalt-Catalyzed Cross-Coupling
Andersen, Claire; Ferey, Vincent; Daumas, Marc; Bernardelli, Patrick; Guerinot, Amandine; et al, Organic Letters, 2019, 21(7), 2285-2289

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Imidazole ,  Triphenylphosphine ,  Iodine Solvents: Toluene ;  rt; 2 h, reflux; 2 h, rt
1.2 Reagents: Water ;  rt
リファレンス
Copper-Catalyzed Cross-Coupling between Alkyl (Pseudo)halides and Bicyclopentyl Grignard Reagents
Andersen, Claire; Ferey, Vincent; Daumas, Marc; Bernardelli, Patrick; Guerinot, Amandine; et al, Organic Letters, 2020, 22(15), 6021-6025

1-Boc-3-iodoazetidine Raw materials

1-Boc-3-iodoazetidine Preparation Products

1-Boc-3-iodoazetidine 関連文献

1-Boc-3-iodoazetidineに関する追加情報

1-Boc-3-iodoazetidine (CAS No. 254454-54-1): A Versatile Building Block in Modern Pharmaceutical Synthesis

1-Boc-3-iodoazetidine (CAS No. 254454-54-1) is a highly valuable intermediate in the field of pharmaceutical chemistry, particularly in the synthesis of bioactive compounds and drug discovery. This compound, characterized by its unique structural features, has gained significant attention due to its versatility and reactivity in various synthetic transformations. In this article, we will delve into the chemical properties, synthetic applications, and recent advancements in the use of 1-Boc-3-iodoazetidine.

Chemical Structure and Properties

1-Boc-3-iodoazetidine is a cyclic azetidine derivative with a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and an iodine substituent at the 3-position. The Boc group is widely used in organic synthesis to protect primary amines, ensuring that the nitrogen remains unreactive during subsequent transformations. The iodine substituent, on the other hand, provides a versatile leaving group that can be readily replaced by a variety of nucleophiles, making 1-Boc-3-iodoazetidine an excellent starting material for further functionalization.

The physical properties of 1-Boc-3-iodoazetidine include its appearance as a white solid with a melting point of approximately 100°C. It is soluble in common organic solvents such as dichloromethane, acetone, and ethanol, which facilitates its use in various synthetic reactions. The compound is stable under standard laboratory conditions but should be stored in a dry and cool environment to prevent degradation.

Synthetic Applications

1-Boc-3-iodoazetidine has found extensive applications in the synthesis of complex organic molecules, particularly those with biological activity. One of its key uses is as a building block for the construction of azetidine-containing natural products and pharmaceuticals. The iodine substituent can be readily displaced by nucleophiles such as organometallic reagents (e.g., Grignard reagents), organoboronic acids, or amines, leading to the formation of diverse azetidine derivatives.

A notable example of its synthetic utility is in the preparation of azetidine-based inhibitors of protein-protein interactions (PPIs). PPIs are crucial for many cellular processes and are increasingly recognized as important therapeutic targets. By incorporating 1-Boc-3-iodoazetidine into the synthesis of these inhibitors, researchers have been able to develop compounds with improved potency and selectivity.

Recent Research Advancements

In recent years, significant progress has been made in understanding the reactivity and synthetic potential of 1-Boc-3-iodoazetidine. One area of active research involves the development of new catalytic methods for the functionalization of this compound. For instance, palladium-catalyzed cross-coupling reactions have been successfully employed to introduce a wide range of substituents at the 3-position of the azetidine ring. These methods have expanded the scope of possible transformations and have facilitated the synthesis of complex molecules with high efficiency and selectivity.

An example of such an advancement is a study published in the Journal of Organic Chemistry, where researchers reported a palladium-catalyzed arylation reaction using 1-Boc-3-iodoazetidine. This reaction allowed for the efficient synthesis of aryl-substituted azetidines, which are important intermediates in the development of novel therapeutic agents. The method demonstrated excellent functional group tolerance and was applicable to a broad range of substrates.

Safety Considerations and Handling

While 1-Boc-3-iodoazetidine is generally considered safe to handle under standard laboratory conditions, it is important to follow appropriate safety protocols. The compound should be stored in a well-ventilated area away from heat sources and incompatible materials. Personal protective equipment (PPE) such as gloves, goggles, and lab coats should be worn when handling this compound to minimize exposure.

In addition to physical safety considerations, it is essential to adhere to environmental regulations when disposing of any waste materials containing 1-Boc-3-iodoazetidine. Proper disposal methods should be followed to prevent contamination and ensure compliance with local environmental laws.

Conclusion

1-Boc-3-iodoazetidine (CAS No. 254454-54-1) is a versatile intermediate that plays a crucial role in modern pharmaceutical synthesis. Its unique chemical structure and reactivity make it an invaluable tool for researchers working on the development of new drugs and bioactive compounds. With ongoing advancements in synthetic methods and applications, the importance of this compound is likely to continue growing in the coming years.

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